molecular formula C11H9N3O3S B8801848 4-Nitro-3-methyl-N-thiazol-2-yl-benzamide

4-Nitro-3-methyl-N-thiazol-2-yl-benzamide

Cat. No. B8801848
M. Wt: 263.27 g/mol
InChI Key: ICYPLQIROCGWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-3-methyl-N-thiazol-2-yl-benzamide is a useful research compound. Its molecular formula is C11H9N3O3S and its molecular weight is 263.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitro-3-methyl-N-thiazol-2-yl-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-3-methyl-N-thiazol-2-yl-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Nitro-3-methyl-N-thiazol-2-yl-benzamide

Molecular Formula

C11H9N3O3S

Molecular Weight

263.27 g/mol

IUPAC Name

3-methyl-4-nitro-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H9N3O3S/c1-7-6-8(2-3-9(7)14(16)17)10(15)13-11-12-4-5-18-11/h2-6H,1H3,(H,12,13,15)

InChI Key

ICYPLQIROCGWAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NC=CS2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Nitro-3-methyl-benzoic acid (83 mmol) was suspended in 1,2-dichloroethane (500 mL) and dimethylformamide (DMF) (5 mL) under an argon atmosphere. Oxalylchloride (2M in dichloromethane, 62.3 mL) was added slowly to the stirred suspension. After stirring at room temperature for 1 h, the solvent was removed by evaporation under reduced pressure, and the reaction mixture was re-dissolved in 1,2-dichloroethane (400 mL). A suspension of 2-aminothiazole (83 mmol) and pyridine (83 mmol) in 1,2-dichloroethane (100 mL) was added portion wise. The reaction mixture was stirred at 50° C. over night. The solvent was removed under reduced pressure and the solids were re-suspended in ethyl acetate (500 mL) and NaHCO3 (sat.) (500 mL). The solids were removed by filtration and the liquid phases were separated. The organic phase was washed with NaHCO3 (sat.), dried over MgSO4, filtered and evaporated. The crude product was re-crystallized from ethyl acetate and the product fractions were combined to give 4-nitro-3-methyl-N-thiazol-2-yl-benzamide.
Quantity
83 mmol
Type
reactant
Reaction Step One
Quantity
62.3 mL
Type
reactant
Reaction Step Two
Quantity
83 mmol
Type
reactant
Reaction Step Three
Quantity
83 mmol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

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